molecular formula C25H25N5O3 B2821332 3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-78-9

3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2821332
CAS RN: 876151-78-9
M. Wt: 443.507
InChI Key: WUHAUBZGDCIHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N5O3 and its molecular weight is 443.507. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of fused purine-diones, including thiadiazepino-purine and tetrahydropyrazino-purine ring systems, which are structurally related to the compound . These syntheses involve multi-step processes from purine derivatives, indicating the complexity and versatility of purine chemistry in creating diverse molecules for further biological evaluation (D. Hesek & A. Rybár, 1994).

Pharmacological Applications

  • Some derivatives have been shown to exhibit anti-inflammatory activity in animal models, suggesting potential therapeutic applications for conditions characterized by inflammation. For example, substituted analogues based on the pyrimidopurinedione ring system exhibited anti-inflammatory activity comparable to naproxen, highlighting the therapeutic potential of these compounds (J. Kaminski et al., 1989).
  • Certain arylpiperazine derivatives containing the pyrimidopurinedione fragment have been evaluated for their affinity towards serotonin receptors, showing potential as ligands with anxiolytic and antidepressant-like activity. This underscores the relevance of such compounds in the development of new psychiatric medications (Sławomir Jurczyk et al., 2004).

Binding Affinity and Molecular Interaction

  • Detailed studies on the binding affinity of tricyclic pyrimido- and pyrazinoxanthines to adenosine receptors have been conducted. These investigations provide insights into the molecular interactions and selectivity of purinediones at different receptor subtypes, which is crucial for the rational design of receptor-specific drugs (E. Szymańska et al., 2016).

Analytical and Synthetic Methodologies

  • Innovative synthetic methodologies and the analysis of purine derivatives' acidity constants have been explored, offering new avenues for the efficient production and characterization of purine-based compounds. These methods enhance the understanding of purine chemistry and facilitate the synthesis of novel derivatives with potential biological applications (N. Mofaddel et al., 2004).

properties

IUPAC Name

1,7-dimethyl-9-(4-phenoxyphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3/c1-4-14-28-23(31)21-22(27(3)25(28)32)26-24-29(15-17(2)16-30(21)24)18-10-12-20(13-11-18)33-19-8-6-5-7-9-19/h4-13,17H,1,14-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHAUBZGDCIHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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